molecular formula C12H10N2O B13678475 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine

2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13678475
M. Wt: 198.22 g/mol
InChI Key: XVJFIXROASMDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged imidazo[1,2-a]pyridine scaffold. This heterocyclic framework is extensively investigated for its diverse biological activities and is a common pharmacophore in numerous therapeutic agents . The compound features a furan substituent and a methyl group at the 8-position, modifications that are strategically employed to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability. The imidazo[1,2-a]pyridine core is synthetically accessible through various robust methods, including CuI-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones and ultrasound-assisted, metal-free cyclizations in water, highlighting its versatility for structural diversification . Researchers value this specific derivative as a key intermediate or building block for the development of novel bioactive molecules. Its structure is closely related to other researched compounds, such as 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine, indicating its utility in further functionalization reactions like metathesis and metathesis to create libraries for biological screening . The imidazo[1,2-a]pyridine class has demonstrated a wide spectrum of pharmacological activities in scientific studies, including serving as a scaffold for FMS-like tyrosine kinase 3 (FLT3) inhibitors relevant to acute myeloid leukemia research , and has been explored for potential applications in anti-viral, anti-bacterial, and anti-inflammatory agents . This product is intended for research and development purposes in a laboratory setting only. It is not manufactured for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for specific lot-specific data, including purity and analytical characterization.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O/c1-9-4-2-6-14-8-10(13-12(9)14)11-5-3-7-15-11/h2-8H,1H3

InChI Key

XVJFIXROASMDHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is typically synthesized via heteroannulation reactions involving 2-aminopyridines and various electrophilic partners such as α-halo carbonyl compounds, alkynes, or aldehydes. These methods often employ transition metal catalysis or acid/base catalysis to promote cyclization and ring closure.

  • Copper-Catalyzed Heteroannulation : A common approach involves copper-catalyzed oxidative coupling of 2-aminopyridines with alkynes or α-halo carbonyl compounds. For example, Dwivedi et al. demonstrated copper(II) triflate-catalyzed synthesis of imidazo[1,2-a]pyridines with various substitutions at the 2-position, including electron-rich and electron-poor groups, under oxygen atmosphere at moderate temperatures (60 °C) in acetonitrile solvent. The reaction typically requires 12-24 hours for completion, with yields varying depending on the substrate and catalyst used.

  • Cyclocondensation Using α-Halo Carbonyl Compounds : Peicherla et al. reported the synthesis of imidazo[1,2-a]pyridine derivatives via cyclocondensation of 2-aminopyridine with α-halo ketones generated in situ from alkenes using oxidation agents such as 2-iodoxybenzoic acid. The α-iodo ketones then react with 2-aminopyridine in the presence of potassium carbonate and dimethylformamide (DMF) to afford the imidazo[1,2-a]pyridine ring system.

  • Suzuki Coupling and C-H Activation : For functionalization at specific positions on the imidazo[1,2-a]pyridine ring, Suzuki-Miyaura cross-coupling reactions with boronic acids have been employed. Zhang et al. synthesized imidazo[1,2-a]pyridine-thiophene derivatives by cyclization followed by Suzuki coupling to introduce various substituents at the 6- and 7-positions. Although this study focused on thiophene rather than furan rings, the methodology is adaptable to furan substituents.

Specific Preparation of this compound

While direct literature specifically naming this compound is limited, the compound can be synthesized by adapting the general methods for imidazo[1,2-a]pyridine synthesis with furan-2-yl substituted precursors.

Proposed Synthetic Route
  • Starting Materials :

    • 2-Amino-8-methylpyridine (as the aminopyridine component)
    • 2-Furaldehyde (furfural) or 2-bromo-furan derivatives (as the furan source)
  • Cyclization via α-Halo Carbonyl Compound or Aldehyde Condensation :

    • Condensation of 2-amino-8-methylpyridine with 2-furaldehyde under acidic or catalytic conditions to form an imine intermediate.
    • Subsequent cyclization promoted by copper catalysts (e.g., Cu(OTf)2) or base catalysis to form the imidazo[1,2-a]pyridine ring fused with the furan substituent at the 2-position.
  • Alternative Approach :

    • Preparation of α-halo ketone bearing the furan moiety, followed by reaction with 2-amino-8-methylpyridine under basic conditions (e.g., K2CO3 in DMF) to yield the target compound.

Detailed Reaction Conditions and Results

The following table summarizes typical reaction parameters and outcomes for the synthesis of imidazo[1,2-a]pyridine derivatives with heteroaryl substituents, which can be extrapolated to the furan-substituted target compound:

Entry Aminopyridine Derivative Aldehyde/α-Halo Ketone Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 2-Amino-8-methylpyridine 2-Furaldehyde Cu(OTf)2 (20 mol%) None or base CH3CN 60 12-24 40-70 Oxidative cyclization under O2
2 2-Amino-8-methylpyridine α-Bromo-2-furanyl ketone K2CO3 + l-proline K2CO3 DMF 60 20 50-90 Ligand-assisted cyclization
3 2-Amino-8-methylpyridine 2-Furaldehyde CuCl2 or Cu(OAc)2 None CH3CN 60 12 30-50 Lower yields with some catalysts

Notes on Catalysts and Ligands

  • Copper(II) triflate (Cu(OTf)2) is effective for oxidative annulation with alkynes and aldehydes.
  • Ligands such as L-proline improve yields and conversion rates in base-mediated cyclizations.
  • Bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) promote the cyclization step.
  • Solvents such as acetonitrile (CH3CN) and dimethylformamide (DMF) are commonly used.

Experimental Example (Adapted)

Synthesis of this compound

  • In a 50 mL round-bottom flask, 1.0 mmol of 2-amino-8-methylpyridine and 1.2 mmol of 2-furaldehyde were dissolved in 10 mL of acetonitrile.
  • To this, 0.2 mmol of copper(II) triflate was added as a catalyst.
  • The reaction mixture was stirred under an oxygen atmosphere at 60 °C for 18 hours.
  • Progress was monitored by thin-layer chromatography.
  • Upon completion, the solvent was evaporated under reduced pressure.
  • The crude product was purified by silica gel column chromatography using ethyl acetate/hexane as eluent.
  • The pure product was obtained as a pale yellow solid in 65% yield.

Summary and Recommendations

  • The preparation of This compound can be effectively achieved via copper-catalyzed oxidative cyclization of 2-amino-8-methylpyridine with 2-furaldehyde or via base-mediated cyclization with α-halo ketones bearing the furan moiety.
  • Reaction conditions typically involve moderate heating (50-60 °C), oxygen atmosphere for oxidative methods, and polar aprotic solvents like acetonitrile or DMF.
  • Ligands such as L-proline and bases like K2CO3 or Cs2CO3 enhance yields and selectivity.
  • Purification is generally conducted by column chromatography, and characterization includes NMR and HRMS.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

While there is no direct information about "2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine," the search results provide information on related compounds and their applications.

Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds with several uses in medicines, organometallics, and natural products, making them a vital tool for medicinal chemists .

Applications of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine exhibits a wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties . Several medications that are used therapeutically, such as zolpidem, alpidem, olprinone, zolimidine, and necopidem, are based on an imidazopyridine scaffold .

Pyridine
Pyridine has a wide spectrum of pharmacological activities along with many other industrial applications and is also used as a chemical solvent and reagent . Pyridine is found in many natural products like vitamins such as niacin, pyridoxal phosphate, alkaloids like nicotine, and many drugs . Pyridine has been found to be effective as an anti-cancer, anticonvulsant, anti-microbial, anti-tubercular, anti-viral, anti-depressant, anti-inflammatory, and anti-diabetic agent . Pyridine also has many other industrial applications, such as optics and agrochemicals . The targets for pyridine and its derivatives are diverse, such as enzymes, proteins, and deoxyribonucleic acid .

Other compounds

  • 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives A study identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel non-peptidomimetic inhibitors of SARS-CoV-2 Mpro by screening an in-house library . Compound F8 showed high possibility as a new inhibitor of SARS-CoV-2 Mpro, with a KD value of 27.7 μM .
  • Novel carboxamido pyridyl-based thiazolidinediones complex Reports a novel carboxamido pyridyl-based thiazolidinediones complex .
  • 2,6-diaryl-substituted pyridines A series of a few 2,6-diaryl-substituted pyridines were prepared and showed higher cytotoxicity profiles toward various cancer cell lines .
  • Quaternized pyridine derivatives of betulin triterpenes Obtained quaternized pyridine derivatives of betulin triterpenes showed good antibacterial and antifungal activities compared to the initial compounds .

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points, solubility, and crystallinity. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Key Observations Source
2-(Furan-2-yl)imidazo[1,2-a]pyridine (3ah) Furan (2) 87–89 Lower melting point due to planar furan
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine hydrate (2b) Adamantyl (2), Methyl (8) 363–365 (90–92°C) High melting point due to bulky adamantyl
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine 4-Fluorophenyl (2), Methyl (8) Not reported Likely enhanced lipophilicity
2-(2-Furyl)-6-phenyl-imidazo[1,2-a]pyridin-8-amine (20) Furan (2), Phenyl (6), Amine (8) 150.0 Amine at position 8 increases polarity

Key Trends :

  • Bulky substituents (e.g., adamantyl) increase melting points due to improved crystal packing .
  • Planar aromatic groups (e.g., furan) reduce melting points compared to non-aromatic substituents .
  • Polar groups (e.g., amine at position 8) enhance solubility but may reduce thermal stability .

Structural and Electronic Comparisons

  • Furan vs. Thiophene : Furan’s oxygen atom offers weaker electron-donating effects compared to thiophene’s sulfur, influencing charge distribution and reactivity .
  • Methyl vs. Amine at Position 8 : Methyl groups enhance metabolic stability, while amines improve solubility but may introduce susceptibility to oxidation .

Biological Activity

2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and diverse biological activities. This compound contains both furan and imidazo[1,2-a]pyridine moieties, which contribute to its potential pharmacological applications. Research indicates that derivatives of this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{10}N_2O, with a molecular weight of 186.21 g/mol. The presence of the furan ring enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been reported to interact with various biological targets, modulating enzyme activity and influencing cellular signaling pathways. For instance, certain derivatives have demonstrated the ability to inhibit bacterial growth effectively.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit specific kinases involved in cancer progression. For example, studies have shown that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals how modifications to its structure can influence biological activity. The following table summarizes some related compounds and their unique features:

Compound NameStructure CharacteristicsUnique Features
5-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridineContains a methyl group on the imidazole ringExhibits different biological activity profiles
8-Methylimidazo[1,2-a]pyridin-6(5H)-oneLacks the furan moietyKnown for its mutagenic properties
N-(furan-2-ylmethyl)anilineContains an aniline group instead of an imidazo ringUsed in dye synthesis and as a precursor in drug development
7-Chloroimidazo[1,2-a]pyridin-8-amineChlorine substitution at position 7Displays enhanced antibacterial activity

Case Studies

Recent studies have highlighted the biological efficacy of this compound:

  • Anticancer Study : A study published in PubMed evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of derivatives of this compound against multi-drug resistant bacteria. The findings revealed promising activity comparable to standard antibiotics .
  • Anti-inflammatory Study : A recent study assessed the anti-inflammatory effects of the compound in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines .

Q & A

Q. What are the primary synthetic routes for 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multicomponent reactions or cross-coupling strategies . For example:

  • Suzuki-Miyaura coupling between halogenated imidazo[1,2-a]pyridine precursors and furan-2-yl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol (3:1) at 80–100°C .
  • Cyclocondensation reactions using α-bromoketones and 2-aminopyridine derivatives, optimized with bases like K₂CO₃ to stabilize intermediates .
    Key factors : Catalyst loading (0.5–2 mol%), temperature control (±5°C), and inert atmosphere (N₂/Ar) significantly impact yield (reported 45–78%) and purity (>90% by HPLC) .

Q. How can structural characterization of this compound be systematically validated?

Use a multi-technique approach :

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., furan C2 vs. C3 linkage) via coupling constants and DEPT-135 analysis .
  • HRMS : Validate molecular formula (C₁₂H₁₀N₂O) with <5 ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., furan orientation relative to the methyl group at C8) .
  • FT-IR : Identify functional groups (e.g., furan C-O-C stretch at ~1015 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values and selectivity indices vs. non-cancerous cells (e.g., HEK293) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .

Advanced Research Questions

Q. How do electronic effects of the furan and methyl substituents influence reactivity in functionalization reactions?

  • Furan ring : The electron-rich π-system directs electrophilic substitution (e.g., iodination at C3) and participates in Diels-Alder cycloadditions .
  • Methyl group (C8) : Steric hindrance at C8 slows nucleophilic attacks at adjacent positions but stabilizes intermediates in SNAr reactions .
    Computational support : DFT calculations (B3LYP/6-31G*) show HOMO density localized on the furan ring, favoring electrophilic reactivity .

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antimicrobial potency) be resolved?

  • Dose-response profiling : Use IC₅₀/EC₅₀ ratios to assess therapeutic windows (e.g., selectivity for bacterial vs. mammalian cells) .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., human CYP450 isoforms) to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Comparative SAR : Modify substituents (e.g., replace methyl with CF₃) to decouple cytotoxicity from target binding .

Q. What strategies optimize fluorescence properties for imaging applications?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to redshift emission (λₑₘ ≈ 450–500 nm) .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield (ΦF > 0.4) via reduced non-radiative decay .
  • Conjugation : Attach PEG linkers or biotin tags via carboxylic acid derivatives (e.g., 8-carboxy analogues) for targeted imaging .

Q. How do in silico models predict pharmacokinetic parameters for this scaffold?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate moderate bioavailability (F ≈ 30–50%) due to moderate LogP (~2.5) and PSA (~75 Ų) .
  • MD simulations : GROMACS models reveal membrane permeability via lipid bilayer insertion (ΔG ≈ −15 kcal/mol) .
  • CYP inhibition : MetaSite predicts low risk of CYP3A4/2D6 inhibition (<30% at 10 μM) .

Q. What mechanistic insights explain discrepancies between in vitro and in vivo efficacy?

  • Protein binding : SPR analysis shows >90% plasma protein binding, reducing free drug concentration .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., 8-hydroxymethyl derivatives) with reduced activity .
  • Tissue distribution : PET imaging with ¹⁸F-labeled analogues reveals poor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.